molecular formula C28H29NO7 B11226317 (E)-ethyl 4-((2-(3-(furan-2-yl)acryloyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

(E)-ethyl 4-((2-(3-(furan-2-yl)acryloyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11226317
M. Wt: 491.5 g/mol
InChI Key: ICHXFZADRXDXOM-VAWYXSNFSA-N
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Description

ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is a complex organic compound that features a furan ring, a tetrahydroisoquinoline moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl prop-2-enoate intermediate, which is then coupled with a tetrahydroisoquinoline derivative under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxidized furan derivatives, reduced furan compounds, and substituted benzoate esters.

Scientific Research Applications

ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE involves its interaction with molecular targets such as proteins and enzymes. The compound binds to specific sites on these targets, leading to changes in their activity and function. The furan ring and tetrahydroisoquinoline moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-({2-[(2E)-3-(FURAN-2-YL)PROP-2-ENOYL]-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL}METHOXY)BENZOATE is unique due to its combination of a furan ring, tetrahydroisoquinoline moiety, and benzoate ester

Properties

Molecular Formula

C28H29NO7

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 4-[[2-[(E)-3-(furan-2-yl)prop-2-enoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H29NO7/c1-4-34-28(31)19-7-9-22(10-8-19)36-18-24-23-17-26(33-3)25(32-2)16-20(23)13-14-29(24)27(30)12-11-21-6-5-15-35-21/h5-12,15-17,24H,4,13-14,18H2,1-3H3/b12-11+

InChI Key

ICHXFZADRXDXOM-VAWYXSNFSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)/C=C/C4=CC=CO4)OC)OC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C=CC4=CC=CO4)OC)OC

Origin of Product

United States

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